6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Overview
Description
6,6-Dimethylbicyclo[3.1.0]hexan-3-one, or DMBC, is a bicyclic ketone containing two methyl groups on the six-membered ring. It is a small molecule of interest to the scientific community due to its versatile properties and potential applications in research. In
Scientific Research Applications
Specific Scientific Field
The field of application is Medicinal Chemistry , specifically in the development of antiviral medications .
Summary of the Application
6,6-Dimethylbicyclo[3.1.0]hexan-3-one (6,6-DMABH) is a fundamental building block in numerous antiviral drugs, including boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus, and pf-07321332 is an oral medication used for the treatment of COVID-19 .
Methods of Application or Experimental Procedures
The synthesis of 6,6-DMABH involves an innovative approach that utilizes the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . The process begins by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous THF, resulting in the formation of alpha-diazoacetate. Due to its instability, this compound is promptly utilized for the following reaction .
Results or Outcomes
The result of this process is the gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol, achieved in seven distinct steps, resulting in a total yield of 28% . This method is more efficient than previous methods, which had notable drawbacks such as low yields and the requirement of more stringent conditions .
Specific Scientific Field
The field of application is Organic Chemistry , specifically in the conversion of (+)-3-carene .
Summary of the Application
A simple five-step process for the conversion of technical grade (+)-3-carene into 6,6-dimethylbicyclo[3.1.0]hexan-3-one was developed . The process minimized chromatography, reduced the excess of silver salts, and avoided toxic chromium oxidants .
Methods of Application or Experimental Procedures
A robust process was required that delivered the 6,6-dimethylbicyclo[3.1.0]hexan-3-one . A simple and scalable process that relies on crystallization and distillation was developed and demonstrated to produce hundreds of grams of 6,6-dimethylbicyclo[3.1.0]hexan-3-one .
Results or Outcomes
The process was demonstrated to produce hundreds of grams of 6,6-dimethylbicyclo[3.1.0]hexan-3-one .
Specific Scientific Field
The field of application is Medicinal Chemistry , specifically in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane .
Summary of the Application
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . To enable more efficient synthesis of 6,6-DMABH, an innovative approach was developed that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .
Methods of Application or Experimental Procedures
The synthesis of 6,6-DMABH involves an innovative approach that utilizes the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . The process begins by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate .
properties
IUPAC Name |
6,6-dimethylbicyclo[3.1.0]hexan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECIOCZLOBJQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(=O)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556406 | |
Record name | 6,6-Dimethylbicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethylbicyclo[3.1.0]hexan-3-one | |
CAS RN |
13855-29-3 | |
Record name | 6,6-Dimethylbicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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